molecular formula C17H19NO2 B605195 ADX71743

ADX71743

カタログ番号: B605195
分子量: 269.34 g/mol
InChIキー: CPKZCQHJDFSOJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ADX71743の合成は、ベンゾ[d]オキサゾール-4(5H)-オン誘導体であるコア構造の調製から始まる、いくつかのステップを含みます。合成経路には、一般的に以下のようなステップが含まれます。

This compoundの工業生産方法は、広く文書化されていませんが、一貫性、純度、収率を確保しながら、ラボでの合成手順をスケールアップすることが必要になります。

化学反応の分析

Metabolic Stability and Degradation Pathways

ADX71743 exhibits distinct metabolic stability, as demonstrated in comparative studies with structural analogs :

ParameterThis compoundMMPIPALX-065ALX-171
T₁/₂ (h) 0.901.161.315.20
Cₘₐₓ (µM/L) 3.739.852.284.46
AUC₀₋ₜ (µM·h/L) 1.9013.521.9913.41

Key findings :

  • Microsomal stability : this compound shows moderate hepatic clearance, with intrinsic clearance values lower than MMPIP but higher than ALX-171 .
  • Primary metabolic routes : Oxidative metabolism via cytochrome P450 enzymes, leading to hydroxylated metabolites .

Pharmacokinetic Behavior

This compound demonstrates favorable pharmacokinetic properties for CNS targeting :

  • Bioavailability : 100% subcutaneous bioavailability in rodents.
  • Brain penetration : Cerebrospinal fluid/plasma ratio of 5.3% at Cₘₐₓ, enabling central activity .
  • Elimination : Terminal half-life of ~1–2 hours in preclinical models .

Stability Under Experimental Conditions

  • Solubility : 10 mM in DMSO; stable for 1 year at -80°C .
  • In vitro stability : Retains >95% integrity in plasma after 4 hours at 37°C .

Comparative Reactivity with Analogs

This compound’s chemical structure confers unique reactivity compared to other mGlu7 modulators:

FeatureThis compoundMMPIPVU6010608
Core structure BenzoxazolonePyridinylQuinazolinone
Metabolic hotspots C-3 alkoxyN-methylFluorophenyl
Synthetic complexity ModerateHighHigh

科学的研究の応用

Anxiety Disorders

Preclinical Evidence:

  • Anxiolytic Effects: Studies indicate that ADX71743 exhibits anxiolytic properties in various animal models. For instance, it significantly reduced anxiety-like behavior in the marble burying test and elevated plus maze tests, suggesting its potential utility in treating anxiety disorders .
  • Dosing Studies: In a study involving Wistar Kyoto rats, administration of this compound at doses of 50 mg/kg and 100 mg/kg resulted in increased exploration in open-field tests, correlating with reduced anxiety levels .
StudyMethodologyFindings
Kalinichev et al. (2013)Marble burying testReduced number of buried marbles with this compound treatment
Kalinichev et al. (2015)Open field testIncreased distance traveled in inner zone with this compound

Schizophrenia

Antipsychotic Potential:

  • Behavioral Tests: this compound has been tested for its antipsychotic potential using models like the MK-801-induced hyperactivity test. It demonstrated a dose-dependent inhibition of hyperactivity, indicating possible therapeutic effects for schizophrenia .
  • Neuropharmacological Insights: The compound's ability to reverse MK-801-induced disruptions in behavioral tests suggests that mGlu7 modulation may serve as a novel target for antipsychotic drug development .
StudyMethodologyFindings
Frontiers in Pharmacology (2022)MK-801 modelReversed hyperactivity at doses of 5 and 15 mg/kg

Visceral Pain Management

Mechanistic Insights:

  • Pain Sensitivity Studies: this compound was shown to normalize visceral hypersensitivity in stress-sensitive Wistar Kyoto rats. It decreased total pain behaviors while increasing pain threshold sensitivity at specific doses .
  • Clinical Implications: These findings suggest that negative modulation of mGlu7 may be beneficial for treating conditions characterized by visceral pain, such as irritable bowel syndrome.
StudyMethodologyFindings
PMC4721404 (2015)Visceral hypersensitivity modelDecreased pain behaviors and increased thresholds at 50 mg/kg

Pharmacokinetics

Bioavailability and Safety:

  • Pharmacokinetic Profile: this compound is bioavailable after subcutaneous administration with significant brain penetration (cerebrospinal fluid concentration/total plasma concentration ratio at Cmax = 5.3%). This profile supports its potential for central nervous system applications .
  • Safety Assessments: In vivo studies indicated no impairment of locomotor activity or motor performance at effective doses, suggesting a favorable safety profile for further clinical exploration .

作用機序

ADX71743は、オルソステリック部位とは異なる部位のメタボトロピックグルタミン酸受容体7に結合することでその効果を発揮します。この結合は受容体のコンフォメーション変化を引き起こし、その活性を低下させ、神経伝達物質の放出を調節します。 関与する分子標的には、シナプス伝達と可塑性において重要な役割を果たすmGlu7受容体と関連するシグナル伝達経路が含まれます .

生物活性

ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This compound has garnered attention for its potential therapeutic implications in various central nervous system (CNS) disorders, particularly anxiety and schizophrenia. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

As a negative allosteric modulator, this compound binds to the mGlu7 receptor and inhibits its activity. This modulation affects glutamate signaling pathways, which are crucial in regulating synaptic transmission and plasticity. The compound has been shown to block high-frequency-induced long-term potentiation (LTP) at Schaffer collateral-CA1 synapses in hippocampal slices, indicating its role in modulating synaptic strength and plasticity .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is bioavailable following subcutaneous (s.c.) administration, with significant brain penetration evidenced by a cerebrospinal fluid to plasma concentration ratio of 5.3% at maximum concentration (Cmax). In studies involving mice and rats, the compound demonstrated rapid absorption and distribution, with peak concentrations occurring approximately 0.25 to 0.5 hours post-administration .

Behavioral Studies

Anxiolytic Effects:
In vivo tests have indicated that this compound exhibits an anxiolytic-like profile. In the marble burying test, it significantly reduced the number of buried marbles, suggesting decreased anxiety-like behavior. Additionally, in the elevated plus maze test, it increased open arm exploration in a dose-dependent manner .

Antipsychotic Activity:
this compound has also been evaluated for its antipsychotic potential. It demonstrated dose-dependent inhibition of MK-801-induced hyperactivity and reversed disturbances in the novel object recognition test. However, its effects on DOI-induced head twitches were minimal, indicating that while it may have some antipsychotic properties, these are not fully characterized .

Comparative Data Table

Study Dose (mg/kg) Effect Outcome
Kalinichev et al., 201350-150 s.c.AnxiolyticReduced marble burying; increased open arm exploration
Kalinichev et al., 20135-15 i.p.AntipsychoticInhibited MK-801-induced hyperactivity; no effect on DOI-induced head twitches
PMC61583272.5-15 i.p.Cognitive EnhancementReversed MK-801-induced disruptions in prepulse inhibition

Case Studies

  • Anxiety Disorders:
    In a study focusing on anxiety-related behaviors, this compound was administered to rodents exhibiting high anxiety levels. Results showed significant reductions in anxiety markers, suggesting potential utility in treating anxiety disorders.
  • Schizophrenia Models:
    In models of schizophrenia induced by MK-801, this compound effectively reversed cognitive deficits and hyperactivity, supporting its role as a candidate for antipsychotic drug development .

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of ADX71743, and how does its mechanism of action influence experimental design in neurological research?

this compound selectively targets the metabotropic glutamate receptor 7 (mGlu7) as a negative allosteric modulator (NAM), inhibiting receptor activity through noncompetitive binding . This mechanism requires researchers to design experiments that differentiate presynaptic vs. postsynaptic effects, as mGlu7 receptors primarily modulate neurotransmitter release at presynaptic terminals. Standard protocols include paired-pulse facilitation tests in hippocampal slice preparations and dose-response studies using 0.3–100 mg/kg concentrations in vivo . Control experiments must account for potential off-target effects on related mGlu receptors (e.g., mGlu8) through comparative binding assays .

Q. How do researchers validate target engagement of this compound in animal models of anxiety?

Target validation combines behavioral assays with pharmacokinetic monitoring. The elevated plus maze test (5-minute exploration period post 60 mg/kg intraperitoneal administration) is commonly used alongside plasma/brain concentration measurements at Tmax (15 minutes post-dose) . Researchers should confirm brain penetrance exceeding a 0.5 brain:plasma ratio and maintain plasma concentrations above the in vitro IC50 (2.1 µM for mGlu7) throughout behavioral testing windows . Parallel experiments with mGlu7 knockout mice provide genetic validation of mechanism .

Q. What experimental models are most appropriate for studying this compound's pharmacokinetic properties?

Pharmacokinetic studies in mice (e.g., Albino Swiss strain) using intraperitoneal administration (10 mg/kg) are standard. Key parameters include plasma/brain concentrations at critical timepoints (0.25–2 hours), half-life (T1/2), and AUC0-t values . Researchers should use high-performance liquid chromatography (HPLC) or LC-MS for quantification and compare results against structurally related compounds (e.g., MMPIP) to assess metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across different mGlu receptor dimers?

Contradictory results (e.g., strong inhibition of mGlu7/2 vs. weak mGlu7/8 inhibition) require rigorous control of dimerization conditions and agonist selection . Researchers must standardize:

  • Transfection ratios in heterologous systems (1:1 cDNA ratio for dimer partners),
  • Agonist selection (glutamate vs. DL-AP4),
  • Allosteric modulator pre-incubation times (≥10 minutes before agonist exposure) . Normalization to homodimer responses and calcium mobilization assays with Fura-2 AM dye improve comparability across studies .

Q. What methodological considerations are critical when designing chronic administration studies for this compound?

Chronic studies require:

  • Dosing intervals ≤1/3 of the compound’s elimination half-life (e.g., ≤1.85 hours for this compound analogs) to maintain steady-state concentrations ,
  • Monitoring of metabolite accumulation via hepatic microsome assays,
  • Behavioral testing windows aligned with Tmax to ensure pharmacological activity . Researchers should also assess tolerance development through repeated elevated plus maze tests .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

Discrepancies between in vitro IC50 values and in vivo effective doses require:

  • Measurement of free brain concentrations (unbound fraction) using equilibrium dialysis,
  • Adjustments for protein binding in plasma and brain homogenates ,
  • Integration of pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure with behavioral outcomes .

Q. Methodological Guidelines

Q. What statistical approaches are recommended for analyzing this compound's behavioral data?

Use mixed-effects models to account for inter-animal variability in fear conditioning assays . For dose-response studies, apply nonlinear regression (e.g., log[inhibitor] vs. response) with Hill slope adjustments. Report effect sizes (Cohen’s d) and confidence intervals for anxiety-related endpoints .

Q. How should researchers ensure reproducibility in this compound studies?

Follow the ARRIVE guidelines for preclinical research:

  • Report detailed synthesis protocols (e.g., in-house synthesis using Tween 20/80 vehicles) ,
  • Provide raw data for plasma/brain concentrations and behavioral metrics ,
  • Include negative controls (e.g., vehicle-treated groups) and blinding during data analysis .

Q. Data Interpretation & Reporting

Q. How should conflicting results about this compound's anxiolytic effects be addressed in publications?

Clearly document:

  • Strain-specific responses (e.g., FVB vs. C57BL/6J mice) ,
  • Environmental variables (light/dark cycle, habituation time) ,
  • Pharmacokinetic differences (e.g., brain exposure variability due to dosing routes) . Use supplemental materials to share full datasets and analytical codes .

Q. What ethical considerations apply to this compound research involving animal models?

  • Obtain IACUC approval for all protocols ,
  • Minimize animal numbers through power analysis (α = 0.05, β = 0.2) ,
  • Adhere to the NIH Guide for the Care and Use of Laboratory Animals .

特性

IUPAC Name

6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-4-16-18-17-14(19)8-12(9-15(17)20-16)13-6-5-10(2)7-11(13)3/h5-7,12H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKZCQHJDFSOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)CC(CC2=O)C3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。